molecular formula C19H16FN3O3S3 B2693486 4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide CAS No. 922895-80-5

4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide

Cat. No. B2693486
CAS RN: 922895-80-5
M. Wt: 449.53
InChI Key: CHRZLKLRZOSEIH-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a sulfonyl group attached to a fluorophenyl group, a butanamide group, and a bis(thiazole) group attached to a methylbenzo group. These groups could potentially confer interesting chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and sulfonyl groups would likely contribute to the compound’s polarity, while the bis(thiazole) group could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group is typically quite stable but can be reactive towards nucleophiles under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonyl group could increase its solubility in polar solvents, while the fluorophenyl group could potentially increase its stability .

Scientific Research Applications

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the queried compound, have shown good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds were found to be effective in reducing the bacterial leaf blight in both greenhouse conditions and field trials. Additionally, they stimulate an increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against the disease (Li Shi et al., 2015).

Cancer Research

Biphenylsulfonamides, compounds structurally related to the queried chemical, have been tested as inhibitors of carbonic anhydrase, a zinc enzyme. These compounds were effective in inhibiting tumor-associated isozymes and showed cytotoxic activity against human colon, lung, and breast cancer cell lines. This suggests potential applications in cancer therapy research (S. Morsy et al., 2009).

Material Science

Sulfonated polyamides containing pyridine and sulfone moieties have been developed with applications in mind for advanced materials. These polymers are amorphous, readily soluble in organic solvents, and can be cast into transparent, flexible, and strong films. They exhibit high thermal stability and low dielectric constants, making them suitable for electronic applications (Xiao-Ling Liu et al., 2013).

Anticonvulsant Agents

Research on heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with significant anticonvulsant activity. These compounds were developed through reactions involving acetamide and isocyanate, followed by treatment with various compounds. Such research contributes to the development of new therapeutic agents for the treatment of convulsions (A. A. Farag et al., 2012).

Mechanism of Action

Without specific context (such as whether this compound is intended to be a drug, a dye, a catalyst, etc.), it’s difficult to predict its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests. It could potentially be explored for use in areas such as medicinal chemistry, materials science, or catalysis, among others .

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S3/c1-11-21-17-15(27-11)9-8-14-18(17)28-19(22-14)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRZLKLRZOSEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide

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